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Compound of Interest

Compound Name: 4,4'-Dihydroxybiphenyl-D8

Cat. No.: B1450702 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties

of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-dihydroxybiphenyl. This document

is intended to serve as a valuable resource for researchers and professionals in drug

development and related scientific fields.

Physical and Chemical Properties
4,4'-Dihydroxybiphenyl-D8 is the deuterated form of 4,4'-dihydroxybiphenyl, where the

hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling

is particularly useful in metabolic studies, pharmacokinetic analyses, and as an internal

standard in mass spectrometry-based quantification.

The key physical and chemical properties of 4,4'-Dihydroxybiphenyl-D8 are summarized in

the table below. Data for the non-deuterated analog is also provided for comparison, as many

physical properties are expected to be similar.
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Property 4,4'-Dihydroxybiphenyl-D8
4,4'-Dihydroxybiphenyl (for
comparison)

Molecular Formula C₁₂H₂D₈O₂ C₁₂H₁₀O₂

Molecular Weight 194.26 g/mol [1] 186.21 g/mol [2]

CAS Number 612480-60-1[1] 92-88-6[2]

Appearance -
White to light yellow powder or

crystals[2]

Melting Point - 279-285 °C[2]

Solubility -

Insoluble in water; soluble in

methanol, ethanol, and ether.

[2]

Isotopic Enrichment ≥98 atom % D[1] Not Applicable

Spectral Data
Detailed spectral data for 4,4'-Dihydroxybiphenyl-D8 is not readily available in the public

domain. However, the spectral characteristics of its non-deuterated counterpart, 4,4'-

dihydroxybiphenyl, can provide a useful reference.

Mass Spectrometry
The mass spectrum of 4,4'-dihydroxybiphenyl is characterized by a molecular ion peak

corresponding to its molecular weight. For 4,4'-Dihydroxybiphenyl-D8, the molecular ion peak

would be shifted due to the presence of eight deuterium atoms.

Spectrometry Type
4,4'-Dihydroxybiphenyl-D8
(Predicted)

4,4'-Dihydroxybiphenyl
(Experimental)

Mass Spectrum (EI) Molecular Ion (M⁺): m/z 194
Molecular Ion (M⁺): m/z 186[3]

[4]

Infrared (IR) Spectroscopy
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The IR spectrum of 4,4'-dihydroxybiphenyl shows characteristic peaks for the hydroxyl and

aromatic functional groups. In the deuterated analog, C-D stretching vibrations would appear at

lower frequencies compared to C-H stretches.

Functional Group
4,4'-Dihydroxybiphenyl-D8
(Predicted)

4,4'-Dihydroxybiphenyl
(Characteristic Peaks)

O-H Stretch ~3200-3600 cm⁻¹ (broad) ~3200-3600 cm⁻¹ (broad)[5]

C-D Aromatic Stretch ~2200-2300 cm⁻¹ Not Applicable

C-H Aromatic Stretch Not Applicable ~3000-3100 cm⁻¹

C=C Aromatic Stretch ~1400-1600 cm⁻¹ ~1400-1600 cm⁻¹[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the deuterium substitution on the aromatic rings, the ¹H NMR spectrum of 4,4'-
Dihydroxybiphenyl-D8 would be significantly simplified compared to the non-deuterated

compound, primarily showing a signal for the hydroxyl protons. The ¹³C NMR would show

signals for the carbon atoms of the biphenyl backbone.

Nucleus
4,4'-Dihydroxybiphenyl-D8
(Predicted)

4,4'-Dihydroxybiphenyl
(Reference)

¹H NMR Signal for -OH protons
Signals for aromatic and

hydroxyl protons[3]

¹³C NMR Signals for aromatic carbons Signals for aromatic carbons[3]

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4,4'-Dihydroxybiphenyl-D8 is

not widely published. However, a general approach would involve adapting established

methods for the synthesis of 4,4'-dihydroxybiphenyl, using a deuterated precursor. One

common synthetic route is the diazotization of an appropriate aromatic amine followed by

hydrolysis.[6]
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General Synthetic Approach (Hypothetical)
A potential synthetic workflow for 4,4'-Dihydroxybiphenyl-D8 could be adapted from known

syntheses of the non-deuterated compound.

Hypothetical Synthesis Workflow

Deuterated Benzene

Nitration

Reduction

e.g., Sn/HCl

Diazotization

NaNO2, H2SO4

Coupling Reaction

e.g., Copper catalyst

Hydrolysis

4,4'-Dihydroxybiphenyl-D8

Click to download full resolution via product page
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Caption: Hypothetical synthesis workflow for 4,4'-Dihydroxybiphenyl-D8.

Disclaimer: This is a generalized and hypothetical workflow. The actual synthesis would require

careful optimization of reaction conditions and purification procedures.

Applications in Research
Deuterated compounds like 4,4'-Dihydroxybiphenyl-D8 are valuable tools in various research

applications:

Metabolic Studies: To trace the metabolic fate of 4,4'-dihydroxybiphenyl in biological

systems.

Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and

excretion (ADME) properties of the parent compound.

Internal Standards: As an internal standard in quantitative analysis by mass spectrometry

(MS), such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy

and precision of the measurement of the non-deuterated analyte.

The use of a deuterated internal standard is a widely accepted method to correct for matrix

effects and variations during sample preparation and analysis.
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Use as an Internal Standard

Biological Sample
(containing Analyte)

Add known amount of
4,4'-Dihydroxybiphenyl-D8 (Internal Standard)

Sample Preparation
(e.g., Extraction, Derivatization)

LC-MS/MS Analysis

Quantification
(Analyte Signal / Internal Standard Signal)

Accurate Concentration of Analyte

Click to download full resolution via product page

Caption: Workflow for using 4,4'-Dihydroxybiphenyl-D8 as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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